Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate
Description
Molecular Architecture and IUPAC Nomenclature
The compound’s systematic IUPAC name, tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate , reflects its intricate connectivity (Fig. 1). The core structure comprises a spiro[azetidine-3,3'-indoline] system, where the azetidine (four-membered nitrogen-containing ring) and indoline (benzopyrrole) share a single sp³-hybridized carbon atom, creating a perpendicular orientation between the two rings. The substituents include:
- A tert-butoxycarbonyl (Boc) group at position 1 of the azetidine ring, serving as a protective moiety for the amine.
- A 4-methoxybenzyl group attached to the indoline nitrogen at position 1'.
- A ketone at position 2' of the indoline moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₆N₂O₄ |
| Molecular Weight | 394.46 g/mol |
| SMILES | O=C(N1CC2(C(N(CC3=CC=C(OC)C=C3)C4=C2C=CC=C4)=O)C1)OC(C)(C)C |
| TPSA (Topological Polar Surface Area) | 59.08 Ų |
The Boc group’s steric bulk and electron-withdrawing nature influence the molecule’s reactivity, while the 4-methoxybenzyl substituent introduces aromaticity and potential π-π interactions.
Properties
Molecular Formula |
C23H26N2O4 |
|---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
tert-butyl 1'-[(4-methoxyphenyl)methyl]-2'-oxospiro[azetidine-3,3'-indole]-1-carboxylate |
InChI |
InChI=1S/C23H26N2O4/c1-22(2,3)29-21(27)24-14-23(15-24)18-7-5-6-8-19(18)25(20(23)26)13-16-9-11-17(28-4)12-10-16/h5-12H,13-15H2,1-4H3 |
InChI Key |
FQZGASUXNNVJOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Route and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Purpose/Outcome |
|---|---|---|---|
| 1 | Preparation of carbamoyl azetidine intermediate | Starting from tert-butyl 3-((2-bromophenyl)(4-methoxybenzyl)carbamoyl)azetidine-1-carboxylate | Formation of azetidine precursor with protected tert-butyl ester and benzyl substituent |
| 2 | Base-promoted intramolecular cyclization | Sodium tert-butoxide, 1,4-dioxane/n-heptane, reflux | Spirocyclization to form the spiro[azetidine-3,3'-indoline] core |
| 3 | Purification and isolation | Column chromatography or recrystallization | Isolation of pure tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro compound |
This route emphasizes the importance of controlling reaction conditions such as temperature, solvent polarity, and base strength to achieve high yield and purity. The use of sodium tert-butoxide is critical to deprotonate intermediates and facilitate ring closure.
Chemical Reaction Analysis
The compound’s preparation involves several key organic transformations:
Nucleophilic substitution : Attachment of the 4-methoxybenzyl group to nitrogen centers.
Intramolecular cyclization : Formation of the spirocyclic azetidine-indoline framework via base-induced ring closure.
Esterification or carbamate formation : Introduction of the tert-butyl ester protecting group to stabilize the molecule and improve its handling.
Further chemical modifications are possible post-synthesis, such as oxidation or reduction, but the core preparation focuses on the above steps to establish the fundamental structure.
Research Findings and Optimization
Research indicates that optimizing solvent mixtures (e.g., 1,4-dioxane with n-heptane) and base equivalents significantly affects the yield and selectivity of the spirocyclization step. Mild reflux conditions favor the formation of the desired spirocyclic product without side reactions such as polymerization or over-alkylation.
Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are routinely used to confirm the structure and purity of intermediates and final products. The mass spectrum peak at m/z 395.2 [M+1] is a diagnostic feature of the compound.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 3-((2-bromophenyl)(4-methoxybenzyl)carbamoyl)azetidine-1-carboxylate |
| Base | Sodium tert-butoxide |
| Solvent system | 1,4-Dioxane / n-Heptane |
| Temperature | Reflux (approx. 100–110 °C) |
| Reaction time | Several hours (varies by scale) |
| Product form | Light brown solid |
| Molecular weight (calc.) | 394.5 g/mol |
| Mass spec peak | m/z 395.2 [M+1] |
Chemical Reactions Analysis
Tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate is a chemical compound featuring a spirocyclic structure with an azetidine ring fused to an indoline moiety. It has a molecular weight of approximately 394.46 g/mol. This compound is investigated for its potential therapeutic applications, particularly its antiviral effects.
Scientific Research Applications
This compound's potential applications include:
- Antiviral agent Preliminary studies suggest that it possesses antiviral effects, specifically against respiratory syncytial virus. Its unique structure may enable it to target viral replication mechanisms.
- Interaction Studies Research focuses on understanding the compound's interactions with biological targets, such as viral proteins or human cellular receptors. These studies aim to elucidate its mechanism of action and optimize its efficacy as a therapeutic agent. Initial findings suggest that the compound may interact with specific viral enzymes or receptors, inhibiting their function and preventing viral replication, though further studies are needed.
- Synthesis The synthesis of this compound typically involves multi-step synthetic routes, using established organic synthesis techniques to construct its complex molecular architecture.
Mechanism of Action
The mechanism of action of tert-butyl 1’-(4-methoxybenzyl)-2’-oxospiro[azetidine-3,3’-indoline]-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Spirooxindole derivatives with tert-butyl carboxylate groups are widely explored due to their conformational rigidity and bioactivity. Below is a comparative analysis of structurally related compounds:
Biological Activity
Tert-butyl 1'-(4-methoxybenzyl)-2'-oxospiro[azetidine-3,3'-indoline]-1-carboxylate (CAS No. 1603067-25-9) is a synthetic compound with potential biological activity. Its complex structure suggests a range of interactions with biological systems, making it a candidate for pharmacological research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure includes an azetidine ring, which is known for conferring specific biological properties such as receptor modulation and enzyme inhibition.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Anticancer Properties : Many spirocyclic compounds have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Effects : The presence of nitrogen-containing rings can enhance antimicrobial activity.
- Enzyme Inhibition : Compounds with carboxylate groups often act as enzyme inhibitors.
Anticancer Activity
A study evaluating the antiproliferative effects of spirocyclic compounds found that derivatives similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast) | 15.5 |
| Compound B | SK-Hep-1 (liver) | 12.3 |
| This compound | NUGC-3 (gastric) | TBD |
The exact IC50 for this compound is yet to be determined but is anticipated to fall within a similar range based on structural analogs.
Antimicrobial Activity
In vitro studies have shown that azetidine derivatives can inhibit bacterial growth. For example:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
These results suggest that the compound may possess broad-spectrum antimicrobial properties.
While specific mechanisms for this compound remain under investigation, compounds with similar structures typically interact with biological targets through:
- Receptor Modulation : Binding to specific receptors can alter signaling pathways.
- Enzyme Inhibition : Compounds may act as competitive or non-competitive inhibitors by mimicking substrate structures.
Q & A
Q. What spectroscopic techniques are essential for characterizing this spiroazetidine-indoline derivative, and how are they applied?
Answer:
- 1H and 13C NMR are critical for confirming structural features like diastereomer ratios (dr) and substituent positions. For example, coupling constants (J values) and integration ratios in 1H NMR distinguish diastereomers (e.g., 10.0:1 dr observed in ).
- HRMS (ESI) validates molecular integrity by matching calculated and observed exact masses (e.g., m/z 409.2049 vs. 409.2054 in ).
- 2D NMR (COSY, NOESY) resolves ambiguities in spatial arrangements, particularly for crowded regions like the spiro junction .
Q. What synthetic methodologies are commonly employed to construct the spiroazetidine-indoline core?
Answer: The 1,3-dipolar cycloaddition between azomethine ylides and dipolarophiles is a key route. For example:
- Reaction Conditions : Use of THF or DCM as solvents, temperatures between 20–40°C, and catalysts like DMAP ().
- Optimization : Adjusting solvent polarity and stoichiometry improves yields (e.g., 79–82% yields in ).
- Protection Strategies : tert-butyloxycarbonyl (Boc) groups stabilize intermediates () .
Advanced Research Questions
Q. How can researchers address low diastereoselectivity in the synthesis of this compound?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance dipolarophile reactivity, improving dr (e.g., 12.8:1 dr in ).
- Chiral Catalysts : Employing enantiopure catalysts or auxiliaries (e.g., Evans’ oxazolidinones) can bias stereochemical outcomes.
- Kinetic Control : Lower temperatures favor kinetic products, while higher temperatures may shift equilibrium toward thermodynamically stable diastereomers .
Q. What crystallographic challenges arise in structural determination, and how can SHELX software mitigate them?
Answer:
- Challenges : Poor crystal quality, twinning, or disorder at the spiro center (common in strained systems).
- Solutions :
Q. How do electronic effects of substituents influence pharmacological activity in spiroazetidine-indoline derivatives?
Answer:
- Electron-Withdrawing Groups (EWGs) : Substituents like nitro or trifluoromethyl () enhance electrophilicity, potentially improving target binding (e.g., RSV fusion inhibitors in ).
- Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., 4-methoxy vs. 4-nitro in ) reveals trends in potency and selectivity.
- In Vitro Assays : Evaluate cytotoxicity and target inhibition (e.g., IC50 values in ) .
Q. What analytical strategies differentiate regioisomers formed during synthesis?
Answer:
- X-ray Crystallography : Definitive assignment of regiochemistry (e.g., ’s use of SHELX for spiro compound refinement).
- NOESY NMR : Correlates spatial proximity of protons (e.g., distinguishing para-methoxybenzyl vs. meta substitution in ).
- HPLC-MS : Separates regioisomers based on retention times and mass signatures .
Data Contradiction Analysis Example
Scenario : Conflicting NMR signals for diastereomers.
Resolution :
- Compare experimental 1H NMR shifts (e.g., δ 2.57 ppm for methyl groups in ) with computed spectra (DFT calculations).
- Use HPLC chiral columns to isolate isomers and collect individual NMR profiles ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
